Cephacetrile, a first-generation cephalosporin antibiotic, is a semisynthetic derivative of 7-aminocephalosporanic acid. [, , ] It is classified as a beta-lactam antibiotic, a broad class of antibiotics that share a common structural feature: the beta-lactam ring. [, ] Cephacetrile has been studied extensively for its antibacterial activity against various gram-positive and gram-negative bacteria. [, , ] It is noteworthy for its activity against benzylpenicillin-resistant Staphylococcus aureus. [] In scientific research, Cephacetrile serves as a model compound for understanding the structure-activity relationship of cephalosporins, exploring beta-lactam antibiotic resistance mechanisms, and developing methods for antibiotic residue analysis. [, , ]
Cefacetrile is a synthetic antibiotic belonging to the class of cephalosporins, specifically a first-generation cephalosporin. It is primarily used in veterinary medicine for treating infections caused by both gram-positive and gram-negative bacteria. The compound is notable for its effectiveness in managing various bacterial infections, particularly in animals, due to its unique chemical structure and mechanism of action.
Cefacetrile is derived from 7-aminocephalosporanic acid through a synthetic process involving cyanoacetyl chloride. This compound is commercially available and can be sourced from various chemical suppliers, as indicated by platforms that list its chemical properties and applications.
Cefacetrile is classified as a beta-lactam antibiotic, similar to penicillins, and is specifically categorized under first-generation cephalosporins. Its classification is based on its chemical structure, which includes a beta-lactam ring essential for its antibacterial activity.
Cefacetrile synthesis typically involves the reaction of 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of a base, such as tributylamine. This reaction occurs in an organic solvent under controlled temperature conditions to stabilize the intermediate products.
In industrial settings, the synthesis process is optimized for efficiency and yield, incorporating rigorous purification steps such as crystallization and chromatography to ensure compliance with pharmaceutical standards.
Cefacetrile has the molecular formula and a molecular weight of approximately 376.40 g/mol. Its structure features a beta-lactam ring crucial for its antibacterial activity.
Cefacetrile undergoes several chemical reactions, including hydrolysis, oxidation, and substitution:
These reactions can be utilized to modify cefacetrile's properties or to synthesize related compounds with potentially different pharmacological profiles.
Cefacetrile exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition disrupts cell wall formation, leading to cell lysis and eventual bacterial death .
Cefacetrile is typically presented as a white crystalline powder. Its solubility varies depending on the solvent used, but it is generally soluble in organic solvents.
Relevant analyses often employ high-performance liquid chromatography (HPLC) for quantification and characterization due to its effectiveness in separating compounds based on their chemical properties .
Cefacetrile finds significant use in veterinary medicine, particularly for treating infections caused by susceptible bacteria in animals. Its specific applications include:
Research continues into expanding its applications and improving formulations for better efficacy and safety profiles .
Cefacetrile (also spelled cephacetrile) is a semisynthetic, bactericidal antibiotic belonging to the first generation of cephalosporins. Its development stemmed from the foundational discovery of Cephalosporium acremonium by Giuseppe Brotzu in 1948, which yielded the natural precursor cephalosporin C [1] [6]. The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), was isolated in the 1960s and served as the scaffold for synthesizing early derivatives, including cefacetrile [1] [3].
First-generation cephalosporins like cefacetrile are characterized by:
Table 1: Key Structural Attributes of Cefacetrile
Property | Description |
---|---|
Chemical Formula | C₁₃H₁₃N₃O₆S |
IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Core Structure | 7-Aminocephalosporanic acid (7-ACA) derivative |
Key Functional Groups | β-Lactam ring, cyanoacetyl side chain at C7, acetoxymethyl group at C3 |
Cefacetrile’s development paralleled the rapid expansion of cephalosporin patents in the 1960s–1970s. Eli Lilly pioneered early cephalosporin commercialization (e.g., cephalothin, 1964), creating a framework for derivatives like cefacetrile [1]. Key milestones include:
Table 2: Commercial and Patent Timeline
Year | Event | Detail |
---|---|---|
1964 | First semisynthetic cephalosporin launch | Cephalothin (Eli Lilly) approved for clinical use [1] |
1970s | Cefacetrile patents filed | Covered synthesis routes and crystalline forms [3] |
1980 | Human clinical adoption in Japan | Used for respiratory infections under brand Celtol [3] |
1998 | Veterinary formulation approval (Vetimast) | Approved for bovine mastitis in the EU [3] |
Cefacetrile’s regulatory pathway diverged between veterinary and human medicine, reflecting distinct risk-benefit assessments:
Regulatory agencies (e.g., EMA, FDA) classified it as a prescription-only drug, requiring veterinarian oversight due to public health concerns about antibiotic residues [4] [10].
Human Use:
Regulatory constraints included requirements for institutional review board (IRB) oversight when used in unapproved clinical contexts (e.g., route/dose escalation) [7].
Regulatory Mechanisms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7